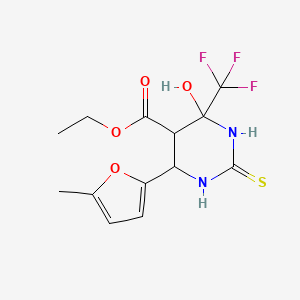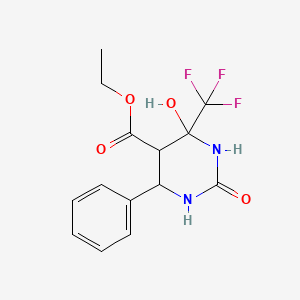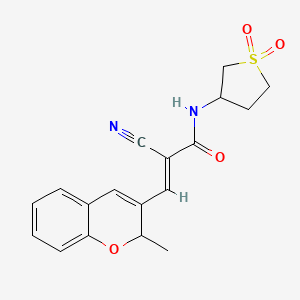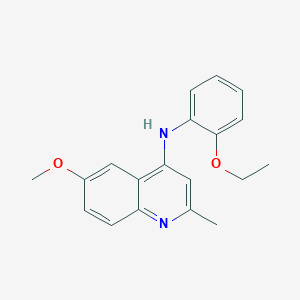![molecular formula C15H17N5O3 B11626465 N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide](/img/structure/B11626465.png)
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups, and an acetylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzoic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which are then cyclized to form benzoxazinones. These intermediates are further treated with ammonia to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into different quinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions .
科学的研究の応用
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the quinazoline core .
類似化合物との比較
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol
- 4(3H)-quinazolinone derivatives
Uniqueness
N-{(Z)-(acetylamino)[(7-methoxy-4-methylquinazolin-2-yl)amino]methylidene}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C15H17N5O3 |
|---|---|
分子量 |
315.33 g/mol |
IUPAC名 |
N-[N-acetyl-N'-(7-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-8-12-6-5-11(23-4)7-13(12)19-14(16-8)20-15(17-9(2)21)18-10(3)22/h5-7H,1-4H3,(H2,16,17,18,19,20,21,22) |
InChIキー |
LKVNIGRNLZWRCR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=NC(=N1)N=C(NC(=O)C)NC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-bromobenzamide](/img/structure/B11626389.png)

![Dibenzyl 4-[5-(4-chlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11626406.png)
![2-[(1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11626407.png)
![1-{4-[2-Hydroxy-3-(2-methylpiperidin-1-yl)propoxy]phenyl}ethanone](/img/structure/B11626413.png)


![3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626422.png)

![N-(2,5-dimethylphenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B11626434.png)
![(4E)-4-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11626435.png)
![(2Z)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11626442.png)
![(6Z)-5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626459.png)
